molecular formula C5H4Cl2N2 B016260 4-Amino-2,6-dichloropyridine CAS No. 2587-02-2

4-Amino-2,6-dichloropyridine

Cat. No.: B016260
CAS No.: 2587-02-2
M. Wt: 163 g/mol
InChI Key: WAEZOSSWRXDWAX-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloropyridine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and an amino group at the 4 position. This compound is significant in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

4-Amino-2,6-dichloropyridine causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Protective measures include wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyridine typically involves the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate undergoes nitration followed by reduction to introduce the amino group at the 4 position. The nitration of the product and subsequent nucleophilic displacement reactions yield fully substituted energetic pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while maintaining cost-effectiveness and safety. The use of efficient catalysts and controlled reaction conditions are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include fully substituted pyridine derivatives, which can be further functionalized for specific applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2,6-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEZOSSWRXDWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180511
Record name 4-Amino-2,6-dichloropyridine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-02-2
Record name 4-Amino-2,6-dichloropyridine
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Record name 4-Amino-2,6-dichloropyridine
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Record name 4-Amino-2,6-dichloropyridine
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Record name 4-Amino-2,6-dichloropyridine
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-4-nitropyridine (14.82 g, 76.79 mmol) in 350 mL ethanol were sequentially added iron powder (19.91 g, 356.58 mmol), water (65.8 mL, 3.6 mol) and concentrated hydrochloric acid (14.1 mL, 464.1 mmol). After the reaction was performed by stirring for 16 h at 95° C., the reaction solution was cooled to room temperature, adjusted to neutral pH, and subjected to suction filtration. After the filtrate was concentrated, it was extracted with ethyl acetate. The organic phase was combined, dried with anhydrous MgSO4, and subjected to rotary evaporation to afford 11.9 g titled product with a yield of 95.1%.
Quantity
14.82 g
Type
reactant
Reaction Step One
Name
Quantity
65.8 mL
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
19.91 g
Type
catalyst
Reaction Step Five
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-amino-2,6-dichloropyridine described in these papers?

A1: The research highlights a novel and efficient method for synthesizing this compound. This compound serves as a crucial intermediate in producing various chemical compounds, including pharmaceuticals and energetic materials. [] The synthesis involves oxidizing 2,6-dichloropyridine to its N-oxide derivative, followed by nitration and reduction steps. [] This route is particularly valuable due to its mild reaction conditions, making it suitable for industrial applications. []

Q2: How does the chemical structure of this compound relate to its reactivity?

A2: The presence of both an amino group and chlorine atoms in the 2 and 6 positions of the pyridine ring significantly influences the reactivity of this compound. The amino group at the 4-position can participate in acid-base reactions, and its protonation state affects the molecule's reactivity in acidic environments. [] The chlorine atoms can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives with potentially different properties. [, ] For instance, in the synthesis of 3-deazaspongosine, a nucleoside analogue, the chlorine atoms are strategically replaced with other functional groups. []

Q3: What insights have computational chemistry studies provided about this compound?

A3: While the provided abstracts don't delve into specific computational studies, they allude to the potential of computational chemistry in understanding the properties of this compound and its derivatives. For instance, density functional theory (DFT) calculations can be used to analyze vibrational spectra and gain insights into the molecule's electronic structure. [] Such information can be valuable for predicting reactivity, designing new synthetic routes, or even developing quantitative structure-activity relationship (QSAR) models. QSAR models could then potentially predict the activity of similar compounds based on their structure, further accelerating research and development efforts.

Q4: What are the broader applications of research involving this compound?

A4: The research on this compound extends beyond its direct applications. The development of efficient synthetic routes for this compound and the understanding of its reactivity have implications for synthesizing various pyridine derivatives. [, ] These derivatives have potential applications in diverse fields, including pharmaceuticals (e.g., nucleoside analogues like 3-deazaspongosine), energetic materials, and more. [, ] Furthermore, the insights gained from studying the reactivity and properties of this compound can be extrapolated to other heterocyclic compounds, contributing to a broader understanding of organic chemistry and facilitating the development of new materials with tailored properties.

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